molecular formula C17H16ClNO3 B11207379 N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B11207379
M. Wt: 317.8 g/mol
InChI Key: DAZGDFFQMIYPJI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 3-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group in the butanamide backbone can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-4-oxobutanamide: Lacks the methoxy group, leading to different chemical properties and reactivity.

    N-(4-methoxyphenyl)-4-oxobutanamide: Lacks the chlorophenyl group, affecting its biological activity and applications.

    N-(3-chlorophenyl)-4-(4-hydroxyphenyl)-4-oxobutanamide:

Uniqueness: N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is unique due to the combination of the chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C17H16ClNO3/c1-22-15-7-5-12(6-8-15)16(20)9-10-17(21)19-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)

InChI Key

DAZGDFFQMIYPJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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